molecular formula C8H9N3 B2822065 6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile CAS No. 1707737-22-1

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

Cat. No.: B2822065
CAS No.: 1707737-22-1
M. Wt: 147.181
InChI Key: BLNBRCWCCVJYML-UHFFFAOYSA-N
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Description

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a heterocyclic compound that contains a pyrrolizine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a nitrile group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile typically involves the cyclization of suitable precursors. One common method involves the reaction of a substituted pyrrole with a nitrile-containing reagent under acidic or basic conditions. For example, the reaction of 2-cyanoacetamide with a suitable pyrrole derivative can yield the desired compound through a series of cyclization and amination steps .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often use continuous flow reactors to ensure consistent product quality and higher yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is unique due to the presence of both an amino group and a nitrile group, which allows for a wide range of chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .

Properties

IUPAC Name

2-amino-6,7-dihydro-5H-pyrrolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-7(10)5-11-3-1-2-8(6)11/h5H,1-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNBRCWCCVJYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CN2C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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